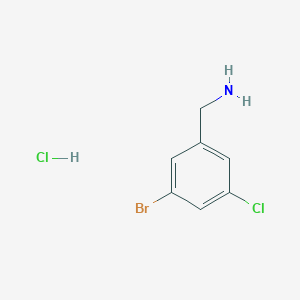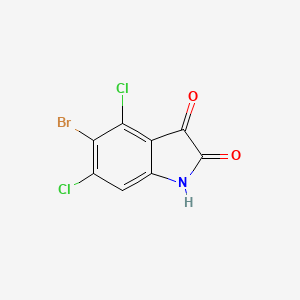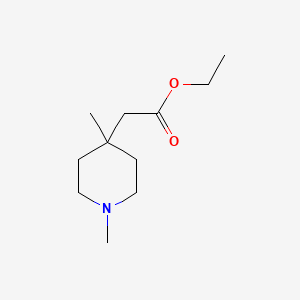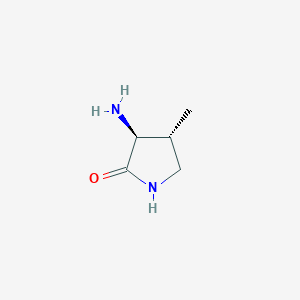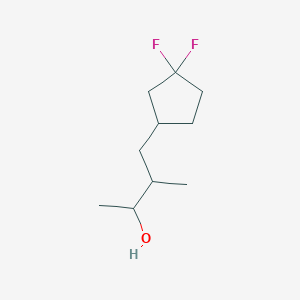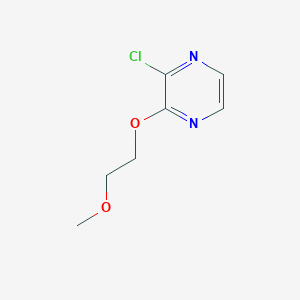
2-Chloro-3-(2-methoxyethoxy)pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-3-(2-methoxyethoxy)pyrazine is an organic compound with the molecular formula C7H9ClN2O2 It is a derivative of pyrazine, a nitrogen-containing heterocycle, and features a chloro substituent at the second position and a 2-methoxyethoxy group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(2-methoxyethoxy)pyrazine typically involves the reaction of 2-chloropyrazine with 2-methoxyethanol under specific conditions. One common method is the nucleophilic substitution reaction where 2-chloropyrazine is treated with 2-methoxyethanol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as distillation and crystallization may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-(2-methoxyethoxy)pyrazine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The pyrazine ring can be reduced under hydrogenation conditions to form dihydropyrazine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, potassium carbonate, and various amines can be used. The reactions are typically carried out in polar aprotic solvents like DMF or DMSO.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are commonly used in hydrogenation reactions.
Major Products Formed
Nucleophilic Substitution: Substituted pyrazine derivatives with various functional groups.
Oxidation: Aldehydes, carboxylic acids, or ketones depending on the extent of oxidation.
Reduction: Dihydropyrazine derivatives.
Scientific Research Applications
2-Chloro-3-(2-methoxyethoxy)pyrazine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-3-(2-methoxyethoxy)pyrazine depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, modulating their activity. The chloro and methoxyethoxy groups can influence the compound’s binding affinity and specificity towards molecular targets. The pyrazine ring can participate in π-π stacking interactions and hydrogen bonding, contributing to its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-3-methylpyrazine
- 2-Chloro-3-(2-methylpropyl)pyrazine
- 2-Methoxy-3-methylpyrazine
Uniqueness
2-Chloro-3-(2-methoxyethoxy)pyrazine is unique due to the presence of both a chloro substituent and a 2-methoxyethoxy group. This combination imparts distinct chemical and physical properties, such as solubility and reactivity, making it suitable for specific applications that other similar compounds may not fulfill.
Properties
CAS No. |
54127-68-3 |
|---|---|
Molecular Formula |
C7H9ClN2O2 |
Molecular Weight |
188.61 g/mol |
IUPAC Name |
2-chloro-3-(2-methoxyethoxy)pyrazine |
InChI |
InChI=1S/C7H9ClN2O2/c1-11-4-5-12-7-6(8)9-2-3-10-7/h2-3H,4-5H2,1H3 |
InChI Key |
ABJWQHGKWAUOBU-UHFFFAOYSA-N |
Canonical SMILES |
COCCOC1=NC=CN=C1Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


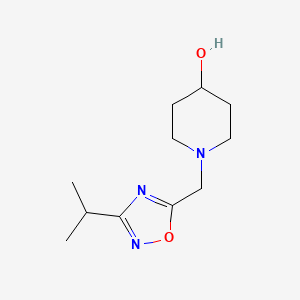
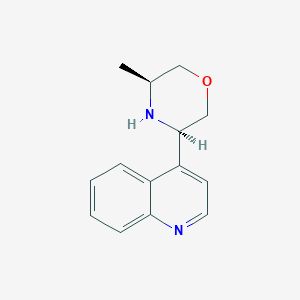
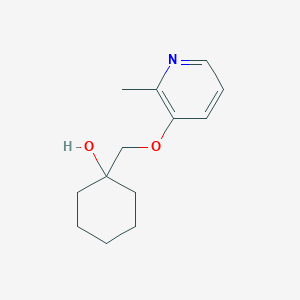
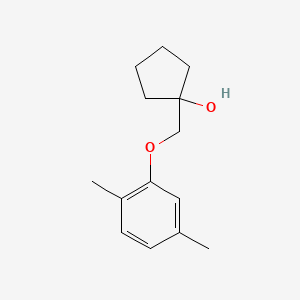
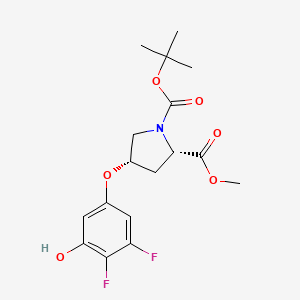
![tert-Butyl (S)-7,7-difluoro-5-(hydroxymethyl)-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B15279278.png)

![5-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-amine](/img/structure/B15279287.png)
